Hept-5-ynal

CAS No.: 17522-24-6

Cat. No.: VC8396420

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17522-24-6 |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol |

| IUPAC Name | hept-5-ynal |

| Standard InChI | InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3 |

| Standard InChI Key | DQNOBCJGUXBBBF-UHFFFAOYSA-N |

| SMILES | CC#CCCCC=O |

| Canonical SMILES | CC#CCCCC=O |

Introduction

Structural Characteristics

Molecular Formula and Connectivity

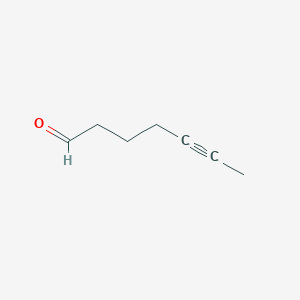

Hept-5-ynal has the molecular formula C₇H₁₀O, with a molecular weight of 110.15 g/mol . Its SMILES notation (CC#CCCCC=O) and InChI string (InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3) encode the positions of the alkyne and aldehyde groups (Figure 2) . The InChIKey (DQNOBCJGUXBBBF-UHFFFAOYSA-N) provides a unique identifier for computational and database searches.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary with adduct formation (Table 1) . For example, the [M+H]+ adduct exhibits a CCS of 122.3 Ų, while the [M+Na]+ adduct shows a higher value of 133.3 Ų. These differences arise from variations in ion size and charge distribution.

Table 1: Predicted Collision Cross-Section Values for Hept-5-ynal Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 111.08044 | 122.3 |

| [M+Na]+ | 133.06238 | 133.3 |

| [M+NH4]+ | 128.10699 | 127.1 |

| [M+K]+ | 149.03632 | 124.1 |

| [M-H]- | 109.06589 | 114.4 |

Synthesis and Stereochemical Control

Asymmetric Synthesis via Schreiber-Modified Nicholas Reaction

A 2024 study demonstrated the synthesis of chiral hex-5-yn-2-ones, structural analogs of Hept-5-ynal, using a Schreiber-modified Nicholas reaction . This method installs stereocenters at the 2- and 3-positions of a pentynamide intermediate, which is subsequently elongated via tributyltin-mediated carbon insertion (Scheme 1). The resulting chiral hexynones, including derivatives of Hept-5-ynal, are obtained in enantiomerically pure form (≥98% ee) and multigram quantities .

Functional Group Compatibility

Key synthetic challenges include preserving stereochemical integrity during functional group transformations. For instance, DIBAL-H reduction of Weinreb amides to aldehydes must avoid epimerization at adjacent stereocenters . Protective groups such as MOM (methoxymethyl) and SEM (2-(trimethylsilyl)ethoxymethyl) are employed to stabilize hydroxy intermediates during alkyne functionalization .

Applications in Natural Product Synthesis

Role in Bacteriochlorophyll a Biosynthesis

Hept-5-ynal derivatives serve as precursors to dihydrodipyrrins, which are pivotal in the total synthesis of bacteriochlorophyll a . Sonogashira coupling of chiral hex-5-yn-2-ones with iodopyrroles generates advanced intermediates that undergo anti-Markovnikov hydration and Paal–Knorr cyclization to form pyrrole rings (Scheme 2) . This strategy bypasses traditional Petasis methenylation steps, streamlining macrocycle assembly.

Phytyl-Substituted Derivatives

A semisynthetic Hept-5-ynal analog bearing a phytyl group—a 20-carbon isoprenoid chain—was synthesized on a 2.5 mmol scale for studies on chlorophyll D ring formation . The phytyl moiety, introduced via esterification, remains stable under Nazarov cyclization conditions, enabling selective macrocyclization.

Spectroscopic and Computational Analysis

Mass Spectrometry Profiling

High-resolution mass spectrometry (HRMS) of Hept-5-ynal adducts confirms molecular ion peaks at m/z 111.08044 ([M+H]+) and 133.06238 ([M+Na]+) . Tandem MS/MS fragmentation patterns reveal characteristic losses of CO (28 Da) and H₂O (18 Da), aiding structural elucidation.

Computational Modeling

Density functional theory (DFT) calculations predict a planar geometry for the aldehyde moiety, with the alkyne group adopting a linear conformation. These models align with experimental CCS values, validating the compound’s gas-phase structure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume